molecular formula C11H18N3OP B15310010 1-[4-(Dimethylphosphoryl)pyridin-2-yl]piperazine

1-[4-(Dimethylphosphoryl)pyridin-2-yl]piperazine

Katalognummer: B15310010
Molekulargewicht: 239.25 g/mol
InChI-Schlüssel: NMIJAJDPRRXHFT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-(Dimethylphosphoryl)pyridin-2-yl]piperazine is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential biological activities. The compound is characterized by the presence of a dimethylphosphoryl group attached to a pyridinyl ring, which is further connected to a piperazine moiety.

Vorbereitungsmethoden

The synthesis of 1-[4-(Dimethylphosphoryl)pyridin-2-yl]piperazine typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-chloropyridine with piperazine in the presence of a base to form 2-(piperazin-1-yl)pyridine. This intermediate is then reacted with dimethylphosphoryl chloride under controlled conditions to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Analyse Chemischer Reaktionen

1-[4-(Dimethylphosphoryl)pyridin-2-yl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the removal of the phosphoryl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylphosphoryl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-[4-(Dimethylphosphoryl)pyridin-2-yl]piperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes and receptors.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Wirkmechanismus

The mechanism of action of 1-[4-(Dimethylphosphoryl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The phosphoryl group plays a crucial role in these interactions, often forming hydrogen bonds and electrostatic interactions with the target molecules. This binding can lead to the inhibition or activation of the target, resulting in various biological effects.

Vergleich Mit ähnlichen Verbindungen

1-[4-(Dimethylphosphoryl)pyridin-2-yl]piperazine can be compared with other similar compounds, such as:

    1-[2-(Trifluoromethyl)pyridin-4-yl]piperazine: This compound has a trifluoromethyl group instead of a dimethylphosphoryl group, leading to different chemical and biological properties.

    1-(2-Pyridyl)piperazine: Lacks the phosphoryl group, making it less reactive in certain chemical reactions. The uniqueness of this compound lies in its phosphoryl group, which imparts distinct reactivity and potential biological activities compared to its analogs.

Eigenschaften

Molekularformel

C11H18N3OP

Molekulargewicht

239.25 g/mol

IUPAC-Name

1-(4-dimethylphosphorylpyridin-2-yl)piperazine

InChI

InChI=1S/C11H18N3OP/c1-16(2,15)10-3-4-13-11(9-10)14-7-5-12-6-8-14/h3-4,9,12H,5-8H2,1-2H3

InChI-Schlüssel

NMIJAJDPRRXHFT-UHFFFAOYSA-N

Kanonische SMILES

CP(=O)(C)C1=CC(=NC=C1)N2CCNCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.